Tadalafil Impurity B

Overview

Description

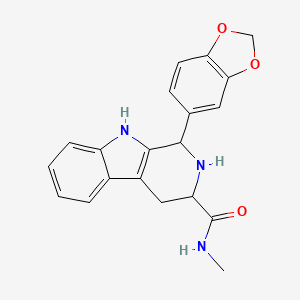

Tadalafil Impurity B (CAS 629652-72-8), also known as L-Tadalafil, is the enantiomeric form of the active pharmaceutical ingredient (API) tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor used primarily for erectile dysfunction and benign prostatic hyperplasia . The active form of tadalafil is the cis-(6R,12aR) enantiomer, whereas Impurity B represents the stereoisomer with opposite chirality.

Analytical methods, such as high-performance liquid chromatography (HPLC), are essential for separating and quantifying Impurity B. Studies demonstrate that mobile phase optimization (e.g., acetonitrile-water ratios of 62:38 v/v at 0.75 mL/min) is required to resolve it from tadalafil and other impurities (A and C) .

Preparation Methods

Synthetic Routes to Tadalafil Impurity B

Origin of Impurity B in Tadalafil Synthesis

This compound is structurally identified as N-methyl-1-[(1R)-3-(1,3-benzodioxol-5-yl)-2,3,4,5-tetrahydro-1H-2-benzazepin-1-yl]carbonyl-2-pyrrolidinecarboxamide . It forms during the coupling step of intermediate 4 (derived from the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal) with methylamine instead of the intended sarcosine ethyl ester hydrochloride . This substitution occurs due to residual methylamine or competing aminolysis reactions under coupling conditions.

Primary Synthetic Pathway

The synthesis of Impurity B follows a modified coupling reaction (Scheme 3 in ):

-

Intermediate Preparation : Intermediate 4 is synthesized via the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal in the presence of trifluoroacetic acid (TFA) .

-

Coupling with Methylamine : Instead of sarcosine ethyl ester hydrochloride, intermediate 4 reacts with methylamine under DCC (N,N'-dicyclohexylcarbodiimide) and HOBT (hydroxybenzotriazole) in dimethylformamide (DMF) .

-

Workup and Isolation : The reaction mixture is quenched with water, extracted with dichloromethane, concentrated, and recrystallized from methanol and acetone to yield Impurity B as a white solid .

Key Reaction Conditions :

-

Molar Ratio : Intermediate 4 : Methylamine : DCC : HOBT = 1 : 1.2 : 1.5 : 1.5.

-

Temperature : Room temperature (20–25°C).

-

Reaction Time : 12–16 hours.

Mechanistic Rationale for Impurity Formation

The formation of Impurity B is attributed to nucleophilic substitution at the carbonyl carbon of intermediate 4 . While sarcosine ethyl ester hydrochloride is the intended nucleophile, residual methylamine or incomplete removal of methylamine from prior steps competes in the reaction. The mechanism involves:

-

Activation of the carbonyl group in intermediate 4 by DCC/HOBT, forming an active ester intermediate.

-

Attack by methylamine, leading to amide bond formation and subsequent cyclization to yield Impurity B .

This side reaction is favored under conditions of excess methylamine or prolonged reaction times.

Optimization of Synthesis Parameters

Critical Process Variables

| Parameter | Optimal Range | Impact on Impurity B Yield |

|---|---|---|

| Methylamine Equivalents | 1.0–1.2 eq | Higher equivalents increase impurity yield. |

| Reaction Temperature | 20–25°C | Elevated temperatures accelerate side reactions. |

| Solvent | DMF | Polar aprotic solvents stabilize intermediates. |

| Coupling Agents | DCC/HOBT | Alternative agents (e.g., EDCI) reduce side products. |

Yield and Purity

The reported yield of Impurity B using this method is 50% , with a purity of >98% after recrystallization .

Characterization of this compound

Spectroscopic Data

-

IR (KBr, cm⁻¹) : 3353 (N-H stretch), 1677 (C=O amide), 1662 (C=O ester) .

-

¹H NMR (400 MHz, DMSO-d₆) :

Chromatographic Profiling

Strategies for Impurity Control

Chemical Reactions Analysis

Formation of Impurity B

Impurity B can form during the synthesis of Tadalafil through the Pictet-Spengler reaction . Specifically, it can result from the intermolecular amidation between two molecules of compound 4, an intermediate in one of the synthetic routes of Tadalafil . Compound 4 possesses both carboxylic acid and amino groups, facilitating this dimerization under certain reaction conditions .

Characterization Data

The synthesized Impurity B exhibits specific characteristics that confirm its structure :

-

Mass Spectrum: A deprotonated molecular ion at m/z 635 is observed as the base peak, consistent with the predicted dimer structure .

-

IR Spectrum: Stretching due to the carbonyl group of the amide functionality is observed at 1662 cm–1. Additionally, the amine and acid OH stretching observed in compound 4 are absent in Impurity B, further supporting the conversion of compound 4 to Impurity B .

-

1H NMR Spectrum: 1H NMR (400 MHz, DMSO-d6), δH 11.25 (s, 2H), 7.55 (d, J ═ 7.6 Hz, 2H), 7.36 (d, J ═ 8.0 Hz, 2H), 7.08 (t, J ═ 7.2 Hz, 2H), 7.0 (t, J ═ 7.6 Hz, 2H) .

Role in Quality Control

Tadalafil EP Impurity B is used as a reference standard for quality control and quality assurance during the production of Tadalafil . It is also utilized in Abbreviated New Drug Application (ANDA) filings to the FDA and in toxicity studies of drug formulations . A preparation method of Tadalafil intermediate impurities, which include Tadalafil EP Impurity B, involves dissolving raw materials in an isomerization solvent, heating under reflux, and reduced pressure concentration . The process includes washing with water and saline, drying with sodium sulfate, and evaporation to obtain a residue . Further steps involve crystallization and filtration to isolate the intermediate impurities .

Regulatory Considerations

The International Council for Harmonisation (ICH) guidelines recommend that the acceptable level for known impurities should be less than 0.15% . Therefore, identifying, characterizing, and controlling the formation of impurities like Tadalafil EP Impurity B is critical in pharmaceutical manufacturing .

Scientific Research Applications

Quality Control and Assurance

Tadalafil Impurity B is primarily utilized in the pharmaceutical industry for Quality Control (QC) and Quality Assurance (QA) during the production of tadalafil and its formulations. The presence of impurities in active pharmaceutical ingredients (APIs) can significantly affect the quality, safety, and efficacy of the final product. Regulatory guidelines recommend stringent monitoring of impurities to ensure they remain below acceptable limits (typically <0.15% for known impurities) to comply with safety standards set by organizations such as the International Council for Harmonisation (ICH) .

This compound has been studied for its pharmacological properties. Research indicates that this compound exhibits inactivity at high concentrations (10 µM), suggesting it does not contribute to the therapeutic effects associated with tadalafil . Understanding the pharmacodynamics and pharmacokinetics of impurities is essential for evaluating their potential effects on drug efficacy and safety.

Case Study: In Vivo Studies on Pulmonary Arterial Hypertension (PAH)

In studies involving tadalafil's effects on pulmonary arterial hypertension, the role of impurities like this compound was assessed to ensure that they do not interfere with therapeutic outcomes. For instance, a study demonstrated that tadalafil significantly improved hemodynamic parameters in rat models of PAH, while the presence of impurities was monitored to confirm their non-impact on the results .

Synthesis and Characterization

The synthesis pathways of tadalafil often lead to various related substances, including this compound. Detailed characterization studies have been conducted to identify these impurities' structures and origins. For example, this compound is formed through dimerization processes during synthesis . This understanding aids in developing more efficient synthetic routes that minimize impurity formation.

Toxicity assessments are crucial when evaluating impurities like this compound in drug formulations. Studies indicate that while tadalafil itself is well-tolerated, the implications of impurities on overall toxicity profiles must be considered during drug development . These assessments help ensure that any potential adverse effects from impurities are identified early in the development process.

Mechanism of Action

The mechanism of action of Tadalafil Impurity B is not as well-studied as that of Tadalafil itself. it is believed to interact with similar molecular targets, such as phosphodiesterase type-5 (PDE-5). This interaction can affect the levels of cyclic guanosine monophosphate (cGMP), leading to various physiological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with PDE5 Inhibitors

Tadalafil differs structurally from other PDE5 inhibitors, such as sildenafil and vardenafil , due to its methyldioxolane ring system, which confers distinct pharmacokinetic properties . Key differences include:

| Property | Tadalafil | Sildenafil | Vardenafil |

|---|---|---|---|

| Half-life | 17.5 hours | 3–5 hours | 4–6 hours |

| PDE5 Selectivity | High (IC₅₀ = 5 nM) | Moderate | Moderate |

| Food Interaction | None | Reduced absorption | Reduced absorption |

| Primary Clinical Use | ED, BPH, PAH | ED, PAH | ED |

Tadalafil’s extended half-life enables once-daily dosing, unlike sildenafil and vardenafil, which require timing relative to meals and sexual activity .

Comparison with Other Tadalafil Impurities

Tadalafil impurities (A, B, C) are process-related or degradation byproducts. Impurity B is unique as an enantiomer, whereas others are structural analogs or degradation products:

Comparison with Impurities of Other APIs

Impurities from unrelated APIs, such as moxonidine and tolvaptan , highlight broader analytical challenges:

- Moxonidine Impurity B (log P = 1.60, pKa = 7.48) exhibits distinct polarity and ionization compared to Tadalafil Impurity B (log P ~2.0, estimated), necessitating tailored HPLC conditions .

- Tolvaptan Impurities require mixed solutions at 0.1% concentration for specificity testing, similar to tadalafil’s impurity profiling protocols .

Pharmacological and Toxicological Considerations

- Biological Activity : Unlike tadalafil-derived Compound A (a PRMT5 inhibitor with anti-cancer activity), Impurity B lacks therapeutic efficacy due to its stereochemical mismatch with PDE5’s active site .

- Toxicity: Enantiomeric impurities may exhibit unintended off-target effects.

Analytical and Regulatory Considerations

- Reference Standards: Suppliers like SynZeal and GLP Pharma Standards provide certified reference materials for Impurity B, ensuring compliance with EP/USP monographs .

- Method Validation : Precision (CV <5%) and accuracy (95–99%) are critical for impurity quantification, as demonstrated in tadalafil and finasteride assays .

Q & A

Q. Basic: What analytical methods are recommended for identifying and quantifying Tadalafil Impurity B in pharmaceutical formulations?

To ensure precise identification and quantification of this compound (ent-tadalafil), ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is widely employed. Key parameters include:

- Column : ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) .

- Mobile Phase : 0.02 M ammonium acetate with 0.1% acetic acid (A) and acetonitrile (B) in gradient mode .

- Flow Rate : 0.35 mL/min; injection volume: 5 µL .

- Detection : Electrospray ionization (ESI) in positive ion mode, using multiple reaction monitoring (MRM) with transition m/z 427.1→135.0 .

This method achieves a detection limit of 25 pg/mL and quantitation limit of 80 pg/mL, validated for linearity (0.10–80 ng/mL), precision (RSD <10%), and recovery (90–110%) .

Q. Basic: What structural characteristics distinguish this compound from the parent compound?

This compound ((6S,12S)-Tadalafil) is a stereoisomer of tadalafil, differing in the configuration of the dihydroquinazolinone and benzodioxole moieties. Key structural

- Molecular Formula : C₂₂H₁₉N₃O₄ .

- Molecular Weight : 389.41 g/mol .

- CAS No. : 629652-72-8 .

Characterization typically involves nuclear magnetic resonance (NMR) for stereochemical confirmation and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. Basic: What regulatory thresholds apply to this compound in drug products?

Per ICH Q3A(R2) guidelines, the acceptable intake for unidentified impurities is ≤1.0 mg/day or 0.1% of the drug substance, whichever is lower. For this compound, the Threshold of Toxicological Concern (TTC) is applied, requiring levels <0.15 µg/day in chronic use . Stability studies must confirm that impurity levels remain within these thresholds under recommended storage conditions .

Q. Advanced: How can researchers resolve stereochemical discrepancies between Tadalafil and Impurity B during analysis?

Chiral chromatographic separation is critical due to the enantiomeric nature of Impurity B. Recommended approaches:

- Chiral Stationary Phases : Use cellulose- or amylose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (80:20) mobile phase .

- Polarimetric Detection : Couple with circular dichroism (CD) to confirm elution order and stereopurity .

Validation should include resolution (Rs >2.0) between tadalafil and Impurity B, supported by NMR or X-ray crystallography for absolute configuration .

Q. Advanced: What factors influence the stability of this compound under accelerated storage conditions?

Stability studies should evaluate:

- Temperature : Degradation rates increase at >40°C; impurities may form via oxidation or hydrolysis .

- pH : Acidic conditions (pH <3) promote lactam ring opening, while alkaline conditions (pH >8) accelerate decarboxylation .

- Light Exposure : Photoisomerization risks require amber glass storage and USP light-exposure testing .

Methodology includes forced degradation studies (ICH Q1B) with UPLC-MS/MS monitoring to track impurity profiles .

Q. Advanced: How should method validation parameters be optimized for this compound in complex matrices?

Key validation parameters per FDA guidelines :

- Specificity : Demonstrate baseline separation from co-eluting impurities (e.g., Tadalafil Acid Impurity, M.W. 336.35) using diode array detection (DAD) .

- Accuracy : Spike recovery experiments (80–120%) in placebo and active pharmaceutical ingredient (API) matrices .

- Robustness : Test ±10% variations in mobile phase composition and flow rate .

Data must comply with ICH Q2(R1) criteria for precision (RSD <5%) and intermediate precision (RSD <10%) .

Q. Advanced: How can researchers address contradictory impurity profiles in stability-indicating methods?

Contradictions often arise from:

- Degradation Pathways : Impurity B may form via epimerization under thermal stress or via intermediate byproducts (e.g., Tadalafil Spiro-urethane Impurity) .

- Matrix Effects : Excipients like lactose can induce Maillard reactions, altering impurity profiles .

Resolution Strategies :

Q. Advanced: What are the challenges in synthesizing this compound for reference standards?

Synthesis requires strict control of stereochemistry. Key steps:

- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to direct enantioselective cyclization .

- Purification : Preparative HPLC with chiral columns to isolate ent-tadalafil from diastereomeric mixtures .

- Characterization : X-ray diffraction to confirm the (6S,12S) configuration and rule out racemization .

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-21-20(24)15-9-13-12-4-2-3-5-14(12)22-19(13)18(23-15)11-6-7-16-17(8-11)26-10-25-16/h2-8,15,18,22-23H,9-10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRJNDUNSMFZTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.